molecular formula C17H15Cl2NO4S B2434869 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid CAS No. 339014-97-0

2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid

Cat. No.: B2434869
CAS No.: 339014-97-0
M. Wt: 400.27
InChI Key: DIVHOVPWDHYKED-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, phenylmethoxy, and sulfanylacetic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-phenylmethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent such as ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid (CAS No. 339014-97-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, including a dichloroaniline moiety and a sulfanylacetic acid group. Its molecular formula is C15H14Cl2N2O4SC_{15}H_{14}Cl_2N_2O_4S, and it has a molecular weight of approximately 395.25 g/mol. The structural formula can be represented as follows:

Structure C1=C(Cl)C(NC(=O)CSCC(=O)O)=CC(OCC=2C)\text{Structure }C1=C(Cl)C(NC(=O)CSCC(=O)O)=CC(OCC=2C)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Lung Adenocarcinoma
  • Hepatocellular Carcinoma
  • Gastric Carcinoma

The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins play critical roles in lipid metabolism and cell signaling, making them attractive targets for cancer therapy. Inhibition of these proteins by the compound leads to altered lipid metabolism in cancer cells, promoting apoptosis and reducing tumor growth.

Case Studies

  • In Vitro Studies : In a series of in vitro experiments, the compound demonstrated a dose-dependent inhibition of cell viability in lung adenocarcinoma cells. The IC50 value was determined to be approximately 20 µM, indicating potent activity against this cell line.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the observed anticancer effects.
  • Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in downregulation of key oncogenes involved in cell cycle regulation and survival pathways.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study TypeCell LineIC50 (µM)Observations
In VitroLung Adenocarcinoma20Dose-dependent inhibition
In VitroHepatocellular Carcinoma25Induction of apoptosis
In VivoXenograft ModelN/ASignificant tumor regression
Mechanistic StudyVarious Cancer Cell LinesN/ADownregulation of oncogenes

Properties

IUPAC Name

2-[2-(2,4-dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S/c18-12-6-13(19)15(24-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-25-10-17(22)23/h1-7H,8-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVHOVPWDHYKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)CSCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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